1,3,4-チアゾール-2-アミン, 5-ピペリジン-1-イル-

概要

説明

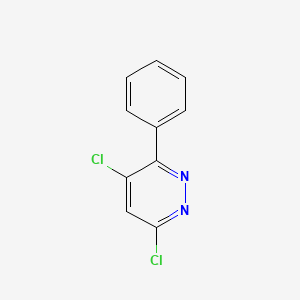

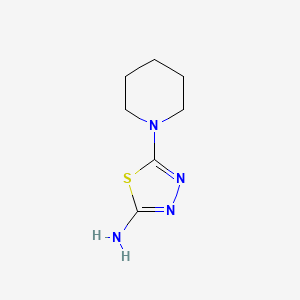

The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a great interest of researchers because of their broad types of biological activity . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .科学的研究の応用

ピペリジン誘導体の合成

ピペリジン誘導体は、様々な医薬品に含まれているため、医薬品化学において極めて重要です。 1,3,4-チアゾール-2-アミン, 5-ピペリジン-1-イル- は、幅広い置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンを合成する際の重要な中間体として機能します 。これらの誘導体は、重要な薬理活性を示しており、創薬において貴重な存在です。

薬理学的用途

1,3,4-チアゾール-2-アミン, 5-ピペリジン-1-イル- の薬理学的意義は、多様な生物活性を持つ化合物を生成する可能性に明らかです。 抗癌剤、抗ウイルス剤、抗マラリア剤、抗菌剤、抗真菌剤、降圧剤、鎮痛剤、抗炎症剤、抗アルツハイマー剤、抗精神病剤、および抗凝固剤などの特性を持つ分子の開発に利用されてきました .

生物活性

生物学的研究において、1,3,4-チアゾール-2-アミン, 5-ピペリジン-1-イル- は、様々な生物活性を持つ化合物の形成における役割について研究されています。 その誘導体は、抗菌活性、抗マイコバクテリア活性、抗炎症活性、抗腫瘍活性、抗糖尿病活性、抗アレルギー活性、解熱活性、抗ウイルス活性、抗酸化活性、抗アメーバ活性、抗寄生虫活性、抗真菌活性、および潰瘍形成活性について研究されています .

医薬品化学

医薬品化学において、この化合物は新規医薬品の設計のための構成要素となります。 特に、癌治療における特定の標的の強力な阻害剤として、新規治療薬の発見と最適化に関与しています 。ベンゾイミダゾール誘導体およびイミダゾール誘導体を形成する能力は、その治療の可能性を広げています。

創薬

1,3,4-チアゾール-2-アミン, 5-ピペリジン-1-イル-: は、特に新規ファーマコフォアの同定において、創薬に重要な役割を果たします。 ヒト糸状虫感染症の治療のための新規マクロフィラリサイドの発見に貢献し、寄生虫病に対処する上でその重要性を示しています .

治療用途

1,3,4-チアゾール-2-アミン, 5-ピペリジン-1-イル- の治療用途は広範囲にわたります。 強力なin vitro抗菌活性を示す化合物の合成に関与しており、新規抗生物質および感染症治療の開発において不可欠です .

作用機序

Target of Action

Compounds with a similar 1,3,4-thiadiazol-2-amine scaffold have been found to have antimicrobial activity . Another compound with a similar structure was found to inhibit the IL-6/JAK/STAT3 pathway , which is an attractive target for cancer treatment .

Mode of Action

Based on the structure-activity relationship (sar) of the 1,3,4-thiadiazol scaffold, it was concluded that electron-withdrawing group increases the activity . This suggests that the compound might interact with its targets through electron transfer.

Biochemical Pathways

A similar compound was found to inhibit the il-6/jak/stat3 pathway , which is involved in cell growth, differentiation, and survival.

Result of Action

Compounds with a similar 1,3,4-thiadiazol-2-amine scaffold have been found to have antimicrobial activity , suggesting that they might inhibit the growth of microorganisms.

Action Environment

One source suggests that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , indicating that light, moisture, and temperature could affect its stability.

生化学分析

Biochemical Properties

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as an inhibitor of glutaminyl cyclases, enzymes that convert N-terminal glutamine or glutamic acid residues into pyroglutamate . This interaction is significant as it can modulate the activity of proteins involved in cellular signaling pathways.

Cellular Effects

The effects of 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the STAT3 signaling pathway, which is crucial for cell proliferation and survival . This inhibition leads to reduced cell proliferation and induced apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent translocation to the nucleus . This inhibition disrupts the transcription of genes involved in cell survival and proliferation. Additionally, it inhibits glutaminyl cyclases by binding to their active sites, thereby preventing the formation of pyroglutamate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its inhibitory effects on cellular functions, such as cell proliferation and apoptosis, are sustained over time . The stability and degradation of the compound need to be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as glutaminyl cyclases, affecting the conversion of glutamine and glutamic acid residues . This interaction can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine is primarily in the cytoplasm, where it interacts with various biomolecules . It may also localize to specific organelles, depending on the presence of targeting signals or post-translational modifications. These localizations can affect its activity and function within the cell.

特性

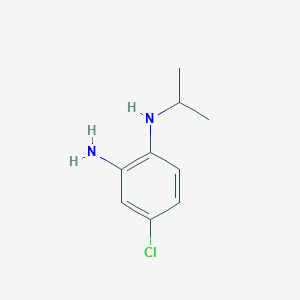

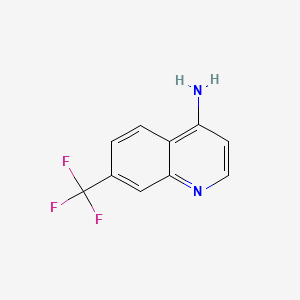

IUPAC Name |

5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c8-6-9-10-7(12-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKCIZIQEBWQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363524 | |

| Record name | 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71125-46-7 | |

| Record name | 5-(1-Piperidinyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71125-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)

![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)